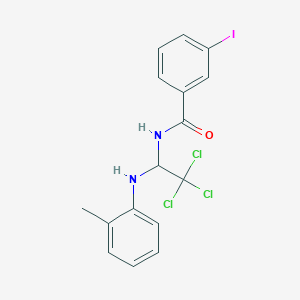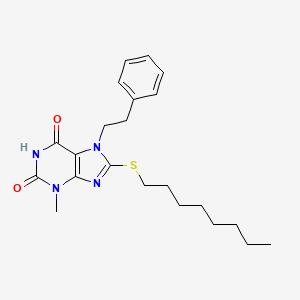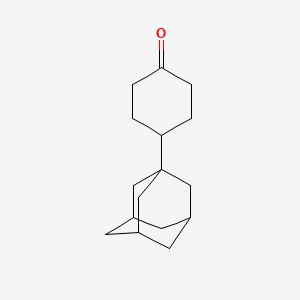![molecular formula C17H17N3OS B11991323 [(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE is a complex organic compound that features a benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Malononitrile Group: This step might involve the condensation of the benzothiazole derivative with malononitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the benzothiazole core or the malononitrile group.
Reduction: Reduction reactions might target the double bonds or nitrile groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole structures can act as catalysts in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Used as probes or markers in biochemical assays.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.
Agriculture: Potential use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action for 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, benzothiazole-2-thiol.
Malononitrile Derivatives: Compounds like 2-(benzylidene)malononitrile, 2-(phenylmethylene)malononitrile.
Uniqueness
The uniqueness of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE lies in its specific structure, which combines the benzothiazole core with a malononitrile group. This unique combination may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H17N3OS/c1-4-12(13(10-18)11-19)8-17-20(5-2)15-9-14(21-3)6-7-16(15)22-17/h6-9H,4-5H2,1-3H3/b17-8- |
InChI Key |
DJEOISQRZYCTKC-IUXPMGMMSA-N |
Isomeric SMILES |
CCC(=C(C#N)C#N)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC |
Canonical SMILES |
CCC(=C(C#N)C#N)C=C1N(C2=C(S1)C=CC(=C2)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl}-N,N-dimethylamine](/img/structure/B11991260.png)

![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)





![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone](/img/structure/B11991314.png)

![N-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11991320.png)

![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)
